1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
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Overview
Description
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is a heterocyclic compound with the molecular formula C7H8ClN3. It is known for its significant role in various scientific research fields due to its unique structural properties and reactivity. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride primarily targets Janus kinases (JAKs), a group of cytoplasmic protein tyrosine kinases . These kinases play crucial roles in cytokine-mediated signal transduction .
Mode of Action
The compound interacts with its targets, the JAKs, and induces their activation . This activation leads to the phosphorylation of the receptors . The interaction of this compound with JAK3 specifically has been noted to result in significant inhibitory activity .
Biochemical Pathways
The activation of JAKs by this compound affects various biochemical pathways. These pathways are primarily related to cell cycle control and cytokine-mediated signal transduction . The downstream effects of these pathways can influence a variety of cellular processes, including cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cell survival and proliferation . By inhibiting JAK3, the compound can potentially influence tumorigenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to environmental conditions such as temperature and atmospheric composition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[3,2-b]pyridin-6-ol
- 1H-pyrrolo[2,3-b]pyridin-4-ol
Comparison: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical synthesis .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h1-4H,(H3,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAKGDZCTHXHFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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